molecular formula C27H27NO5 B10821656 8-[3-(Dimethylamino)propoxy]-5-hydroxy-2-phenyl-7-phenylmethoxychromen-4-one

8-[3-(Dimethylamino)propoxy]-5-hydroxy-2-phenyl-7-phenylmethoxychromen-4-one

Katalognummer B10821656
Molekulargewicht: 445.5 g/mol
InChI-Schlüssel: CZZGXKYKSUTFEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LW-213 is a newly synthesized flavonoid compound that has shown significant potential in the treatment of various cancers, including chronic myeloid leukemia and breast cancer. This compound has been found to induce G2/M phase arrest and apoptosis in cancer cells, making it a promising candidate for further research and development in oncology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of LW-213 involves multiple steps, starting with the preparation of the flavonoid core structure. The specific synthetic routes and reaction conditions for LW-213 have not been detailed in the available literature. flavonoid synthesis typically involves the use of various reagents and catalysts to achieve the desired chemical structure.

Industrial Production Methods

Industrial production methods for LW-213 have not been explicitly documented. Given its potential therapeutic applications, large-scale synthesis would likely involve optimization of the synthetic routes to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

LW-213 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The specific reagents and conditions used in the reactions involving LW-213 have not been detailed in the available literature. common reagents for flavonoid reactions include oxidizing agents, reducing agents, and various catalysts.

Major Products

The major products formed from the reactions involving LW-213 depend on the specific reaction conditions and reagents used. In general, these reactions aim to modify the chemical structure of LW-213 to enhance its therapeutic properties.

Wissenschaftliche Forschungsanwendungen

LW-213 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Wirkmechanismus

The mechanism of action of LW-213 involves several molecular targets and pathways. LW-213 induces G2/M phase arrest and apoptosis in cancer cells by:

Vergleich Mit ähnlichen Verbindungen

LW-213 is unique among flavonoid compounds due to its specific mechanism of action and potent antitumor effects. Similar compounds include:

Eigenschaften

Molekularformel

C27H27NO5

Molekulargewicht

445.5 g/mol

IUPAC-Name

8-[3-(dimethylamino)propoxy]-5-hydroxy-2-phenyl-7-phenylmethoxychromen-4-one

InChI

InChI=1S/C27H27NO5/c1-28(2)14-9-15-31-26-24(32-18-19-10-5-3-6-11-19)17-22(30)25-21(29)16-23(33-27(25)26)20-12-7-4-8-13-20/h3-8,10-13,16-17,30H,9,14-15,18H2,1-2H3

InChI-Schlüssel

CZZGXKYKSUTFEU-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCOC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.